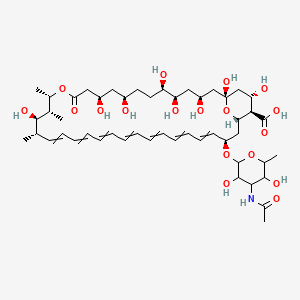

N-Acetyl Amphotericin B

Description

Historical Context of Polyene Macrolide Discovery and Significance

The discovery of polyene macrolides dates back to the mid-20th century, with nystatin (B1677061) being the first to be identified in 1950 by Rachel Fuller Brown and Elizabeth Lee Hazen. nih.gov This was followed by the isolation of Amphotericin B in 1955 from a soil sample collected near the Orinoco River in Venezuela by researchers at the Squibb Institute for Medical Research. wikipedia.orgacs.org These discoveries were monumental, as they provided the first effective treatments for systemic fungal infections, which were becoming increasingly prevalent. oup.com

The significance of polyene macrolides lies in their broad spectrum of activity and the low incidence of resistance development in target pathogens. nih.govagscientific.com Despite the introduction of other antifungal classes, such as azoles, polyenes like Amphotericin B remain a cornerstone of antifungal therapy, particularly for severe and life-threatening infections. researchgate.netresearchgate.net Over 200 different polyene macrolides have been discovered, though only a few are used in clinical practice. researchgate.netmdpi.com

Overview of Amphotericin B as a Research Compound

Amphotericin B (AmB) has been a subject of extensive research for over six decades due to its potent antifungal properties. nih.gov It is considered the "gold standard" for treating many systemic fungal infections. agscientific.com Research has focused on understanding its mechanism of action, which involves the formation of ion channels in fungal membranes through interaction with ergosterol (B1671047). wikipedia.orgnih.gov This leads to leakage of intracellular components and ultimately, fungal cell death. drugbank.com

Beyond its antifungal applications, AmB has been investigated for other therapeutic uses, including as an antiviral and antiprotozoal agent. agscientific.comresearchgate.net It has also been studied for its potential role in treating cystic fibrosis by forming new ion channels in lung epithelial cells. acs.org The primary limitation of AmB is its toxicity, which has driven a significant amount of research into developing derivatives and formulations with improved safety profiles. researchgate.netresearchgate.net

Rationale for Research on N-Acetyl Amphotericin B and Related Derivatives

The primary motivation for the chemical modification of Amphotericin B, including the development of this compound, is to mitigate its significant toxicity while preserving its potent antifungal activity. researchgate.netacs.org The parent compound's tendency to bind to cholesterol in mammalian cell membranes, in addition to ergosterol in fungal membranes, is believed to be the root cause of its adverse effects. oup.comresearchgate.net

Researchers have explored various strategies to create less toxic derivatives. These include modifications at the C16-carboxyl group and the C3'-amino group of the mycosamine (B1206536) sugar. acs.org The goal of these modifications is often to alter the compound's aggregation state, solubility, and interaction with mammalian cell membranes. acs.org For instance, the creation of amide derivatives at the C16 position has been shown to suppress self-aggregation, a factor linked to toxicity. acs.org

N-Acetylcysteine (NAC) has been studied in conjunction with Amphotericin B, not as a direct chemical modification to create a single derivative, but as a co-administered agent to potentially reduce AmB-induced nephrotoxicity. nih.govasm.org Studies have investigated whether NAC's antioxidant and anti-apoptotic properties could protect renal tubular cells from the damage caused by Amphotericin B. asm.orgresearchgate.net While some studies have shown a reduction in markers of kidney damage in animal models, clinical trials in humans have yielded mixed results regarding the efficacy of NAC in preventing AmB-induced electrolyte imbalances and decline in glomerular filtration rate. nih.govnih.gov

The research into derivatives like this compound and the co-administration of protective agents like N-acetylcysteine highlights the ongoing effort to enhance the therapeutic index of this vital antifungal agent. The table below summarizes some of the research findings on AmB derivatives.

| Derivative/Co-administered Agent | Research Focus | Key Findings |

| N-Acetylcysteine (NAC) | Reduction of Amphotericin B-induced nephrotoxicity | Mixed results in clinical trials for preventing electrolyte imbalances and kidney damage. nih.govnih.gov Showed reduction of renal tubular apoptosis in animal models. asm.org |

| Amphamide | Improved therapeutic index | Approximately 17-fold higher therapeutic index in mice compared to AmB. acs.org |

| AmB-MU (Methyl Urea derivative) | Treatment of visceral leishmaniasis | Well-tolerated and more effective than AmB in experimental models of the disease. acs.orgnih.gov |

| AmB-AU (Amino Urea derivative) | Treatment of visceral leishmaniasis | Active in vitro but showed some toxicity in vivo. acs.orgnih.gov |

Properties

IUPAC Name |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/t28-,29-,30-,31?,33+,34+,35-,36-,37+,38+,39-,40-,42+,43?,44+,45?,46?,48?,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGUUNRLVBJXKB-UNCNTABKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Biosynthesis Research

Biosynthetic Pathways of Amphotericin B in Streptomyces nodosus

Amphotericin B is a complex polyene macrolide antibiotic produced by the soil bacterium Streptomyces nodosus. chemicalbook.com Its intricate structure originates from a sophisticated biosynthetic pathway involving a modular polyketide synthase (PKS). nih.govgoogle.com The carbon backbone of Amphotericin B is assembled from sixteen acetate (B1210297) and three propionate (B1217596) units through a series of Claisen reactions catalyzed by the PKS enzymes. chemicalbook.comwikipedia.org Understanding this pathway is crucial for developing methods to generate novel and potentially more effective analogs through genetic engineering.

Investigation of Precursor Incorporation via Isotopic Labeling

Isotopic labeling studies have been fundamental in elucidating the biosynthetic origins of the Amphotericin B backbone. By feeding cultures of S. nodosus with isotopically labeled precursors, researchers can trace the incorporation of these small molecules into the final complex structure.

High levels of incorporation have been successfully achieved with ¹³C-labeled sodium acetate and sodium propionate. rsc.orgrsc.org These experiments confirmed that the polyketide chain is constructed from these basic building blocks. nih.gov Further studies have utilized various labeled precursors to map the assembly process in detail. For instance, feeding experiments have been conducted with [13C1]- and [13C2]-acetates, diethyl [13C1]malonate, and acetate-3H to probe the biosynthetic mechanism. le.ac.uknih.gov Analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry on the resulting labeled Amphotericin B allows for the precise identification of how each precursor unit is integrated. rsc.orgle.ac.uk

| Precursor | Isotope | Key Finding | Reference |

|---|---|---|---|

| Sodium Acetate | ¹³C | Confirmed as a primary building block of the polyketide backbone. rsc.orgrsc.org | rsc.org, rsc.org |

| Sodium Propionate | ¹³C | Confirmed as a primary building block of the polyketide backbone. rsc.orgrsc.org | rsc.org, rsc.org |

| Diethyl Malonate | ¹³C | Used in feeding experiments to trace precursor incorporation. le.ac.uk | le.ac.uk |

| Acetate | ³H | Utilized as a precursor in the microbial production of radiolabeled Amphotericin B. nih.gov | nih.gov |

Identification of Co-metabolites and Putative Intermediates

During the fermentation of Streptomyces nodosus for Amphotericin B production, several related compounds, or co-metabolites, are also synthesized. The most notable of these is Amphotericin A, which has a similar structure to Amphotericin B but is less active. chemicalbook.com The primary difference is the saturation of the C28-C29 double bond in Amphotericin A. chemicalbook.comresearchgate.net The presence of such closely related co-metabolites complicates the purification process. rsc.org

Furthermore, genetic engineering studies have led to the identification and characterization of various biosynthetic intermediates and novel analogs. By disrupting specific genes in the Amphotericin biosynthetic cluster, researchers have been able to isolate compounds that represent snapshots of the assembly process or entirely new structures. These include molecules like 8-deoxyamphotericin B and 16-descarboxyl-16-methyl-amphotericin B. rsc.orgresearchgate.net An examination of culture broth extracts has also provided information on possible putative intermediates, highlighting the importance of such investigations for understanding the complete biosynthetic pathway. le.ac.uk

| Compound Name | Type | Key Structural Difference from Amphotericin B | Reference |

|---|---|---|---|

| Amphotericin A | Co-metabolite | Saturated C28-C29 bond. chemicalbook.comresearchgate.net | researchgate.net, chemicalbook.com |

| 8-deoxyamphotericin B | Engineered Analogue | Lacks the hydroxyl group at the C8 position. rsc.orgresearchgate.net | rsc.org, researchgate.net |

| 16-descarboxyl-16-methyl-amphotericin B | Engineered Analogue | The carboxyl group at C16 is replaced by a methyl group. rsc.orgresearchgate.net | rsc.org, researchgate.net |

| 7-oxo-amphotericin B | Engineered Analogue | Contains a ketone group at the C7 position. rsc.org | rsc.org |

| Pentaene analogues | Engineered Analogue | Possess a shorter polyene chain (five conjugated double bonds instead of seven). rsc.orgmdpi.com | mdpi.com, rsc.org |

| 8-deoxy-16-descarboxyl-16-methyl-amphoteronolide B | Engineered Analogue | The aglycone core lacking the C8 hydroxyl, C16 carboxyl, and mycosamine (B1206536) sugar. rsc.org | rsc.org |

Genetic Modification of Polyketide Synthase Clusters for Analog Generation

The cloning and sequencing of the large polyketide synthase (PKS) gene cluster from S. nodosus have opened the door for creating novel Amphotericin analogs through genetic manipulation. nih.gov This field, often termed combinatorial biosynthesis, involves altering the genetic blueprint of the PKS to change the final chemical structure.

By using techniques like phage-mediated gene disruption and replacement, scientists can specifically inactivate or modify different domains within the PKS modules. nih.gov For example, inactivating a ketoreductase domain within the tenth module of the PKS resulted in the production of truncated polyketide intermediates. rsc.orgresearchgate.net In other work, the deletion of modules 5 and 6 from the PKS led to the generation of a strain that produces pentaene analogs of Amphotericin B, which have a shorter polyene chain. mdpi.comnih.gov These genetic reprogramming strategies not only provide insight into the function of the PKS but also offer a powerful method for producing a panel of novel amphotericins, which can then be screened for improved therapeutic properties. nih.govmdpi.com

Semi-synthetic Modifications of Amphotericin B

While genetic engineering offers a route to new analogs from the ground up, semi-synthesis provides a complementary approach by chemically modifying the natural Amphotericin B molecule. These modifications often target the exocyclic carboxyl group or the primary amino group of the mycosamine sugar moiety.

N-Acylation and Esterification Reactions of Amphotericin B

N-acylation and esterification are two of the most common semi-synthetic modifications applied to Amphotericin B. nih.gov Esterification typically involves converting the C16 carboxyl group into a methyl ester (Amphotericin B methyl ester, or AME). nih.govgoogle.com This modification can alter the molecule's solubility and interaction with cell membranes. nih.gov

N-acylation targets the primary amino group on the mycosamine sugar. nih.govgoogle.com This reaction involves adding an acyl group, such as an acetyl group, to the nitrogen atom. These modifications can lead to derivatives with different net charges and physical properties. nih.gov For example, N-acetyl Amphotericin B is a negatively charged derivative, while its methyl ester is neutral. nih.gov The study of these derivatives helps to understand the structure-activity relationships of the parent molecule. nih.gov

Design and Synthesis of Bisamide Derivatives with Modified Amide Moieties

A promising strategy to mitigate the self-aggregation of Amphotericin B, a major contributor to its toxicity, is the bisamidation of the C16-carboxylic acid and the C3′-amine group of the mycosamine sugar. nih.govacs.org This approach aims to create derivatives with improved therapeutic properties. nih.govacs.org

Modification at the C16-Carboxylic Acid

Modifications at the C16-carboxylic acid group have been a primary focus in the development of new AmB derivatives. mdpi.com The goal is to disrupt the zwitterionic character of the molecule, which is thought to contribute to its toxicity. mdpi.com

One approach involves the direct amidation of the C16-carboxylic group with various diamines. mdpi.com This chemical modification has been shown to yield carboxamides with moderate to good yields, despite the inherent instability of polyene antibiotics. mdpi.com Research has indicated that introducing basic amino groups at the C16 amide residue is beneficial for antifungal activity. nih.gov For instance, the synthesis of amido derivatives using methods like reductive alkylation and aminoacylation has been explored. nih.gov The use of dimethylaminoethylamide at the C16 position has been particularly effective, leading to hybrid compounds with high antifungal activity. nih.gov

Furthermore, the synthesis of polyene amides has been achieved through direct amidation using benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) as a coupling agent. mdpi.com This method has produced a range of amides with varying yields. mdpi.com Studies have also shown that the introduction of a benzoborol component at the C16 carboxyl group can lead to derivatives with high antifungal activity and reduced cytotoxicity. nih.gov

| Derivative Type | Modification Strategy | Key Findings |

| C16-Amides | Direct amidation with diamines | Introduction of basic amino groups enhances activity. nih.gov |

| C16-Amides | Reductive alkylation and aminoacylation | Yields hybrid compounds with high antifungal efficacy. nih.gov |

| C16-Amides | Amidation using PyBOP | Produces various amides with moderate to good yields. mdpi.com |

| Benzoborol Derivatives | Modification with benzoxaborols | High antifungal activity with reduced cytotoxicity. nih.gov |

Modification at the C3′-Amine Group

In conjunction with modifications at the C16-carboxylic acid, alterations at the C3′-amine group of the mycosamine moiety have been investigated to create bisamide derivatives. nih.govacs.org This dual modification strategy aims to further suppress the self-aggregation propensity of AmB. nih.govacs.org

Research has demonstrated that incorporating N-methyl-amino acetyl and amino acetyl moieties at the C3′ amide can help preserve the fungistatic effectiveness of the parent compound. nih.govacs.org The synthesis of these bisamide derivatives has led to the discovery of compounds with significantly improved therapeutic profiles. nih.govacs.org For example, one such derivative, compound 36 , exhibited 1.5-fold stronger antifungal efficacy in mice compared to a previous optimal derivative, along with low self-aggregation and acute toxicity. nih.govacs.org

The synthesis of these derivatives often involves a multi-step process. For instance, the C3' amine can be modified by reacting with Fmoc-protected amino acids, followed by deprotection to yield the final bisamide derivative. acs.org

| Moiety at C3' Amide | Impact on Activity | Reference |

| N-methyl-amino acetyl | Helps maintain fungistatic effectiveness. | nih.govacs.org |

| Amino acetyl | Helps maintain fungistatic effectiveness. | nih.govacs.org |

Controlled Crystallization of Amphotericin B Derivatives

The crystallization of Amphotericin B and its derivatives is a critical step in their purification and characterization. However, the inherent properties of AmB make its crystallization challenging. ub.edu Consequently, researchers have focused on developing methods for the controlled crystallization of its derivatives, such as N-iodoacetyl Amphotericin B. acs.orgfigshare.com

Crystallization Methods for N-Iodoacetyl Amphotericin B

A novel crystallization method for N-iodoacetylamphotericin B has been developed, which has successfully produced high-quality single crystals suitable for X-ray structure determination. acs.org This method allows for a detailed analysis of the molecule's three-dimensional structure. acs.org The process involves careful control of crystallization conditions, and spectroscopic studies have shown differences between the crystalline and amorphous forms of N-iodoacetylamphotericin B, particularly in the vibrational bands of the carbonyl and other functional groups. nih.gov These differences are attributed to intensified hydrogen bonding in the crystalline state. nih.gov

The structure of the N-iodoacetyl derivative was instrumental in determining the complete stereochemical structure of Amphotericin B itself in 1970. seqens.com

Role of Additives in Crystallization Mechanisms

Additives can play a significant role in promoting or inhibiting the crystallization of pharmaceutical compounds. crystallizationsystems.com In the context of Amphotericin B, certain additives have been found to enhance its solubility, which can be a precursor to crystallization. google.com

For instance, saturating solvents like acetone (B3395972) or methanol (B129727) with sodium iodide or sodium thiocyanate (B1210189) has been shown to markedly increase the solubility of AmB. google.com This increased solubility provides a more favorable environment for crystallization to occur. google.com The proposed mechanism for controlled crystallization of N-iodoacetylamphotericin B involves the parent Amphotericin B acting as an additive, which stabilizes the resulting crystals. acs.org Computational studies have confirmed this stabilization and the significant contribution of solvent molecules to the formation of the crystal lattice. acs.org The use of seed crystals can also be employed to accelerate the crystallization process. google.com

| Additive | Solvent | Effect on AmB Solubility |

| Sodium Iodide | Acetone | Significantly increases solubility. google.com |

| Sodium Iodide | Methanol | Significantly increases solubility. google.com |

| Sodium Thiocyanate | Acetone | Significantly increases solubility. google.com |

| Sodium Thiocyanate | Methanol | Significantly increases solubility. google.com |

| Amphotericin B | - | Stabilizes N-iodoacetylamphotericin B crystals. acs.org |

Structural Elucidation and Conformational Studies of N Acetyl Amphotericin B and Analogues

Spectroscopic Investigations of N-Acetyl Amphotericin B and its Derivatives

Spectroscopic methods are fundamental in revealing the molecular structure, organization, and aggregation states of this compound and its derivatives. Techniques such as vibrational, fluorescence, electronic, and chiroptical spectroscopy provide complementary information on the compound's behavior in different environments.

Vibrational Spectroscopy (FTIR, Raman) for Crystalline and Amorphous Phases

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, has been instrumental in distinguishing between the crystalline and amorphous forms of Amphotericin B (AmB) derivatives, such as N-iodoacetylamphotericin B (AmB-I). nih.govresearchgate.net Studies comparing the monocrystal and amorphous states of AmB-I reveal significant differences in their vibrational spectra. nih.govresearchgate.net

In the crystalline form of AmB-I, the carbonyl (C=O) band is observed to shift to lower frequencies (around 1700-1730 cm⁻¹) compared to the amorphous state. nih.govresearchgate.net This shift is attributed to the presence of more intensified hydrogen bonding within the ordered crystal lattice. nih.govresearchgate.net Furthermore, bands associated with the C-C-H groups and the C=C-C bending distortion of the polyene chromophore (approximately 1010 cm⁻¹) are notably more intense in the crystalline form. nih.govresearchgate.net The process of crystallization can be monitored by observing these distinct changes in the intensity and position of characteristic bands. nih.gov Raman spectroscopy corroborates these findings, with the spectra of amorphous AmB solid dispersions showing characteristic bands at 1001.8 cm⁻¹ (C–C–H), 1155 cm⁻¹ (C=O), and 1559 cm⁻¹ (C=C). mdpi.com Modifications in the spectral regions related to polyenic vibrations are key indicators of structural changes between physical mixtures and solid dispersions. mdpi.com

| Spectroscopic Technique | Key Vibrational Bands | Crystalline Phase Observations | Amorphous Phase Observations | Reference |

| FTIR | C=O stretching | Shift to lower frequencies | Higher frequency position | nih.gov, researchgate.net |

| FTIR | C=C-C bending | Particularly intense | Lower intensity | nih.gov, researchgate.net |

| Raman | C=C stretching | Ordered environment indicated by frequency shifts | Bands at ~1559 cm⁻¹ | capes.gov.br, mdpi.com |

| Raman | C-C-H vibrations | Intense bands at ~1010 cm⁻¹ | Bands at ~1001.8 cm⁻¹ | nih.gov, mdpi.com |

Fluorescence Spectroscopy for Molecular Organization Analysis

Fluorescence spectroscopy serves as a powerful tool for analyzing the molecular organization and aggregation state of AmB and its derivatives. nih.gov The fluorescence lifetime, in particular, is sensitive to the formation of dimers and larger aggregates. nih.govumcs.pl

Studies on single crystals of N-iodoacetylamphotericin B (AmB-I) using polarization-resolved fluorescence spectroscopy have demonstrated a strong anisotropy in the emission intensity. nih.govresearchgate.net This anisotropy correlates directly with the crystal axes, providing definitive proof of the highly ordered alignment of molecules within the crystal. nih.govresearchgate.net The fluorescence decay of an AmB-I monocrystal is significantly faster than that of AmB-I dissolved in dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net Interestingly, the fluorescence decay in the amorphous form of AmB-I is more complex, requiring a three-component decay model for accurate simulation, whereas a two-component model suffices for the crystalline form. nih.govresearchgate.netresearchgate.net This highlights the different molecular environments and organizational states in the crystal versus the amorphous solid. nih.gov The application of fluorescence lifetime imaging microscopy (FLIM) further allows for the simultaneous analysis of molecular organization, localization, and orientation within lipid bilayers. umcs.plumcs.pl

| Sample Form | Key Fluorescence Finding | Implication | Reference |

| AmB-I Monocrystal | Strong anisotropy of emission | Ordered molecular alignment | nih.gov, researchgate.net, researchgate.net |

| AmB-I Monocrystal | Faster fluorescence decay | Different molecular organization from solution | nih.gov, researchgate.net |

| AmB-I Amorphous | Requires three decay constants | More complex molecular environment | nih.gov, researchgate.net, researchgate.net |

| AmB in DMSO | Slower fluorescence decay | Monomeric or less aggregated state | nih.gov, researchgate.net |

Electronic Spectroscopy (UV-Vis) for Aggregation State Analysis

Electronic spectroscopy, specifically UV-Visible absorption, is widely used to monitor the aggregation state of Amphotericin B and its derivatives due to the characteristic spectral signature of the heptaene polyene chromophore. ufrn.br The shape and position of the absorption bands are highly sensitive to whether the molecule is in a monomeric or aggregated state. ufrn.brresearchgate.net

The monomeric form of AmB, typically observed in organic solvents like DMSO or methanol (B129727), exhibits a well-resolved spectrum with four distinct peaks, with the maximum absorption (λmax) around 409-412 nm. researchgate.netualberta.ca In contrast, the aggregated form, prevalent in aqueous solutions, shows a broad, less-resolved spectrum with a major band shifted to around 328-346 nm. researchgate.netresearchgate.net The ratio of the intensities of the first peak (around 346 nm) to the fourth peak (around 409 nm) is often used as a quantitative measure of the relative aggregation state; a low ratio (<0.3) indicates a monomeric state, while a high ratio (approaching 2.0) signifies significant aggregation. researchgate.net This technique is effective for assessing how the aggregation of derivatives like this compound is influenced by the solvent environment and interactions with other molecules. ualberta.cajmb.or.kr

| Aggregation State | Spectral Features | Typical λmax | Reference |

| Monomeric | Four well-resolved peaks | ~409-412 nm | ualberta.ca, researchgate.net |

| Aggregated | Broad, single major band | ~328-346 nm | researchgate.net, researchgate.net |

| Self-Aggregated | Red-shifted and narrowed bands | ~389 nm | ualberta.ca |

Circular Dichroism (CD) for Conformational and Aggregation Studies

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the conformational and aggregation properties of chiral molecules like this compound. The CD spectrum, particularly in the region of the polyene chromophore's absorption (~300-450 nm), provides insight into the self-association of the molecules. ufrn.brresearchgate.net

In aqueous solutions where AmB tends to aggregate, the CD spectrum often displays a bisignate nature, which is indicative of a complex, ordered structure formed through self-association. researchgate.net The nature of the solvent and the concentration of the drug strongly influence the CD spectra, reflecting changes in the aggregate-monomer equilibrium. researchgate.netrsc.org Studies have shown that in dimethylsulfoxide (DMSO), AmB exists as a monomer at low concentrations but forms stable dimers at higher concentrations. nih.gov The addition of certain co-solvents or formulation in specific delivery systems can disrupt these aggregates, leading to a CD spectrum characteristic of the monomeric form. ufrn.brnih.gov CD studies on N-acetyl-AmB have also been used to investigate its aggregation behavior. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Studies for Stereochemical and Structural Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical elucidation of this compound and its analogues. nih.gov Both solution-state and solid-state NMR techniques provide critical data on molecular conformation, configuration, and intermolecular interactions. jst.go.jprsc.org

¹H-NMR studies have been used to investigate the aggregation properties of AmB in solution. nih.gov Analysis of NMR data in DMSO suggested a model where AmB molecules form a head-to-tail dimer at higher concentrations. nih.gov Derivatization of polyene macrolides into N-acetyl methyl esters is a common strategy to enhance solubility in standard NMR solvents and facilitate detailed structural analysis, including the determination of constitution and stereochemistry using techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY). nih.gov More advanced solid-state NMR experiments, often coupled with isotope labeling (e.g., ¹³C, ¹⁹F), have been pivotal in determining the three-dimensional structure of AmB assemblies, such as ion channels, in lipid bilayers. jst.go.jprsc.org These studies provide precise distance measurements between atoms, which are used to construct detailed atomic-level models of the functional supramolecular structures. rsc.org

X-ray Crystallography of N-Iodoacetyl Amphotericin B

X-ray crystallography provides the most definitive three-dimensional structural information for molecules that can be grown into high-quality single crystals. While Amphotericin B itself is notoriously difficult to crystallize, its N-iodoacetyl derivative (AmB-I) has been successfully crystallized and its structure determined. nih.govacs.orgnih.gov The N-iodoacetyl group serves as a heavy atom derivative, which facilitates the crystallographic analysis, and this derivative was chosen for its relative ease of crystallization. nih.govresearchgate.net

The crystal structure of N-iodoacetylamphotericin B tritetrahydrofuran monohydrate (C₄₉H₇₄O₁₈NI·3C₄H₈O·H₂O) was first reported in 1971 and has been subject to further, more recent analysis. acs.orgacs.org The unit cell parameters for the monoclinic crystals are a = 21.28 Å, b = 8.78 Å, c = 18.69 Å, and β = 103° 58′. researchgate.net The crystallographic data reveal a specific arrangement where AmB-I molecules are organized in layers. researchgate.netacs.org This structural information is invaluable, confirming the molecular conformation and providing a basis for computational studies and for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the stability of the crystal lattice. acs.org Hirshfeld surface analysis based on the crystal structure showed a more efficient crystal packing for N-iodoacetylamphotericin B compared to the parent AmB. acs.org

| Compound | Crystal System | Unit Cell Parameters | Key Structural Finding | Reference |

| N-Iodoacetyl Amphotericin B | Monoclinic | a = 21.28 Å, b = 8.78 Å, c = 18.69 Å, β = 103° 58′ | Molecules arranged in layers, stabilized by hydrogen bonding | acs.org, researchgate.net |

Determination of Three-Dimensional Molecular Structure

The precise three-dimensional structure of this compound analogues has been successfully determined using single-crystal X-ray diffraction. A notable example is the structural elucidation of N-iodoacetylamphotericin B, a closely related derivative. acs.org A new crystallization method yielded high-quality single crystals of this analogue, allowing for detailed X-ray analysis at 100 K. acs.org

The resulting structural data reveals a ball-and-stick model for the molecule, which has the chemical formula C47H73NO17. wikipedia.org In this model, the atoms are color-coded for clarity: grey for carbon (C), white for hydrogen (H), blue for nitrogen (N), and red for oxygen (O). wikipedia.org The detailed crystallographic data for N-iodoacetylamphotericin B is available from the Cambridge Crystallographic Data Centre under the entry CCDC 866798. acs.org Conformational studies on various Amphotericin B (AmB) amide derivatives have shown that an extended conformation is a common minimum on their potential energy surfaces. nih.gov This extended conformation is believed to be the predominant form within an open membrane channel. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure of N-iodoacetylamphotericin B provides significant details about its crystal packing and the non-covalent forces that stabilize the lattice. Hirshfeld surface analysis demonstrates that the crystal packing of N-iodoacetylamphotericin B is more efficient compared to that of the parent Amphotericin B. acs.org

Intermolecular interactions, particularly hydrogen bonds, play a dominant role in the stability of organic crystals. mdpi.com In the crystal lattice of the N-iodoacetyl derivative, the iodoacetyl group influences the intermolecular contacts. acs.org The introduction of the iodoacetyl substituent at the nitrogen atom enhances its basicity, leading to stronger hydrogen bonding involving this nitrogen atom. acs.org Computational studies at the B3LYP/6-31G** level of theory have quantified the strength of these interactions, revealing that solvent molecules make a substantial contribution to the formation of the crystal lattice. acs.org The total energy gain from these interactions is approximately 335 kJ·mol⁻¹, which nearly doubles the cohesive energy value of the crystal. acs.org These strong intermolecular hydrogen bond networks are facilitated by the extended conformation of the molecules. nih.gov

Molecular Aggregation and Self-Organization of this compound Derivatives

The tendency of this compound and related derivatives to self-aggregate is a key characteristic that dictates their behavior in solution and their interaction with biological systems. This self-organization leads to the coexistence of various molecular species.

Characterization of Monomeric and Aggregated Forms

In aqueous environments, Amphotericin B and its derivatives, including N-acetylated forms, can exist as monomers, water-soluble oligomers (such as dimers), and larger, non-water-soluble polyaggregates. nih.govresearchgate.net The different aggregation states can be characterized and distinguished using spectroscopic techniques.

UV-Vis spectroscopy is particularly sensitive to the aggregation state. The UV/Vis spectrum of monomeric AmB, for instance in dimethyl sulfoxide (DMSO) or at very low concentrations in aqueous solution (e.g., 5.0 × 10⁻⁷ mol/L), shows a characteristic pattern. mdpi.com As the concentration increases or in environments that promote self-association, the spectrum changes significantly, with a new intense band appearing around 340-348 nm, which is indicative of aggregate formation. mdpi.comresearchgate.net The ratio of absorbance intensities at specific wavelengths (e.g., A345nm/A406nm) is often used to quantify the degree of aggregation; a ratio of around 0.3 suggests a monomeric state, while a ratio greater than 2.0 indicates aggregation. mdpi.com

Circular dichroism (CD) spectroscopy also provides clear evidence of self-association, with spectra around 340 nm being highly indicative of the degree of aggregation. researchgate.netnih.gov Studies on soluble derivatives like this compound have followed the concentration dependence of the dichroic signal, which is consistent with an oligomeric equilibrium. researchgate.net Spectroscopic analysis of N-iodoacetylamphotericin B in both its crystalline and amorphous states using FTIR and Raman spectroscopy revealed differences in vibrational bands, particularly for C=O and C-C-H groups, further confirming distinct molecular organizations. nih.gov

Influence of Solvent and Concentration on Aggregation

The equilibrium between monomeric and aggregated forms of this compound derivatives is highly dependent on both the solvent environment and the concentration of the compound.

Concentration: An increase in the concentration of AmB derivatives generally favors the formation of aggregates. mdpi.comresearchgate.netcapes.gov.br At low concentrations, the monomeric form predominates, but as the concentration rises, self-association into dimers and larger oligomers occurs. researchgate.netmdpi.com Studies have shown that the non-soluble, highly aggregated form is favored when using a high concentration of AmB in the stock solution. researchgate.netnih.gov

Solvent: The nature of the solvent plays a crucial role. In organic solvents like DMSO, AmB derivatives tend to exist in their monomeric form. mdpi.com In aqueous solutions, the amphipathic nature of the molecule drives aggregation to minimize the exposure of hydrophobic regions to water. ub.edu The concentration of an organic co-solvent, such as dimethyl formamide (B127407) or dimethyl sulfoxide, in aqueous suspensions strongly influences the circular dichroism spectra, reflecting changes in the degree of self-association. nih.govresearchgate.net Studies on AmB in aqueous methanol solutions showed that at methanol concentrations above 35% (v/v), the monomeric form is predominant regardless of pH, whereas aggregated forms dominate at lower methanol concentrations in the neutral pH range. uiowa.edu The polarity of alcohols has been shown to correlate with solubility, indicating important interactions between the solvent's hydroxyl group and the polyol chain of the molecule. researchgate.net

Molecular and Cellular Mechanisms of Action Research

Oxidative Stress Induction Mechanisms

Beyond direct membrane disruption, another facet of Amphotericin B's mechanism involves the induction of oxidative stress within the fungal cell.

Amphotericin B has been shown to induce the production of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, contributing to its fungicidal effect. academicjournals.orgnih.govnih.gov This oxidative burst can cause widespread cellular damage, including the peroxidation of membrane lipids and oxidation of proteins. academicjournals.orgnih.gov The generation of ROS is considered a universal action mechanism of AmB against various pathogenic yeasts. nih.govnih.gov The inhibition of the mitochondrial respiratory chain can block this ROS induction, suggesting mitochondria are a major source. nih.govoup.comasm.org It has also been proposed that AmB can act as a pro-oxidant itself through auto-oxidation. nih.govoup.com

Contribution of Oxidative Damage to Cellular Effects

Studies on Candida albicans have shown that the lethal and lytic effects of AmB on fungal protoplasts are mediated by oxidative damage. nih.gov This is supported by findings that antioxidants like catalase can protect C. albicans cells from AmB-induced killing. nih.govfrontiersin.org Furthermore, research on various pathogenic yeasts and the mold Aspergillus fumigatus confirms that AmB triggers the formation of intracellular reactive oxygen species (ROS), leading to oxidative damage as a potential subsequent killing mechanism after initial membrane interaction. asm.orgnih.gov This induction of an oxidative burst in the fungal cell is a frequently reported phenomenon. frontiersin.orgnih.gov

However, it is crucial to note that not all of AmB's effects are linked to oxidation. For instance, the leakage of potassium ions (K+) caused by AmB is not prevented by hypoxic conditions or the presence of antioxidants, indicating that membrane permeabilization and lethal oxidative damage are distinct processes. nih.gov While extensive research has established the role of oxidative damage for the parent AmB, this mechanism is presumed to be relevant for its derivatives, including N-Acetyl Amphotericin B, though direct studies are less common. The antioxidant N-acetylcysteine has been noted to abolish the oxidative stress caused by membrane-targeting antifungals. asm.org

Modulation of Host Immune Response at the Cellular Level (in vitro/preclinical)

Beyond its direct antifungal activity, Amphotericin B is recognized for its potent immunomodulatory effects on host cells, a property that may contribute to its therapeutic action. frontiersin.orgnih.gov In vitro studies using human and murine cell lines have demonstrated that AmB can influence a range of immune cells, including polymorphonuclear neutrophils (PMNs), macrophages, T cells, and B cells, thereby enhancing the host's immune response. nih.gov This immunomodulatory activity is mediated through Toll-like receptors (TLRs) and the co-receptor CD14. mdpi.com

Preclinical research shows that AmB stimulates the production of various signaling molecules. For example, in murine peritoneal macrophages, AmB induces the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 (IL-1), which enhances the cells' anticryptococcal activity. nih.gov Similarly, in studies related to visceral leishmaniasis, AmB was found to trigger a strong induction of free radicals and proinflammatory cytokines in THP1 cells, which was associated with effective parasite clearance. dovepress.com This proinflammatory response involves the reciprocal regulation of classical and atypical protein kinase C (PKC) signaling pathways. dovepress.com

While these immunomodulatory properties are well-documented for the parent Amphotericin B, they form the foundational understanding for investigating similar activities in its derivatives like this compound. nih.govmdpi.com

Mechanisms of Action of this compound Derivatives in Model Systems

Binding Kinetics to Model Membranes and Cell Lysates

The interaction of this compound derivatives with cell membranes has been characterized through kinetic studies. Research on N-acetyl methyl ester Amphotericin B, a neutral derivative, reveals key aspects of its binding process to model membranes like human erythrocytes. nih.gov The binding kinetics fit monoexponential functions, allowing for the calculation of the process's half-time (t1/2). nih.gov

A critical factor influencing binding speed is the aggregation state of the derivative in the aqueous solution. nih.gov Studies show that the disaggregation of aggregates is the rate-limiting step in the binding process, with only the solubilized forms of the antibiotic binding to the cell membranes. nih.gov This is demonstrated by the difference in binding speeds at varying concentrations.

Interactive Table: Binding Half-Time (t1/2) of AmB Derivatives on Human Erythrocytes

| Compound | Concentration (M) | Form | Binding Half-Time (t1/2) in minutes |

| N-acetyl methyl ester AmB | 2 x 10⁻⁵ | Aqueous Aggregates | 30.2 nih.gov |

| N-fructosyl AmB | 2 x 10⁻⁵ | Soluble Species | 4.5 nih.gov |

| N-acetyl methyl ester AmB | 10⁻⁷ | Solubilized Form | 6.3 nih.gov |

| N-fructosyl AmB | 10⁻⁷ | Soluble Species | 7.9 nih.gov |

Further studies with four different ¹⁴C-labelled AmB derivatives, including negatively charged N-acetyl AmB and neutral N-acetyl AmB methyl ester, found simple partitioning between red cells and the buffer without evidence of binding cooperativity or saturability within a concentration range of 10⁻⁸ to 10⁻⁴ M. nih.gov Interestingly, the methyl ester derivatives displayed partition coefficients three to five times higher than their non-esterified counterparts. nih.gov

Membrane Permeabilization Studies (e.g., K+ Leakage)

A primary mechanism of action for Amphotericin B and its derivatives is the permeabilization of cell membranes, often measured by the leakage of intracellular ions such as potassium (K+). frontiersin.orgmedscape.com However, research shows that the process of membrane permeabilization is distinct from the initial binding of the drug. nih.gov

Studies using AmB derivatives on red cell membranes revealed that K+ leakage is not an instantaneous event following the addition of the antibiotic. nih.gov For example, with N-fructosyl AmB at 10°C, external K+ was detected only after a 20-minute lag time, whereas binding of the derivative to the membrane occurred without any delay. nih.gov This temporal separation indicates that different mechanisms underlie the binding and the subsequent inducement of K+ permeability. nih.gov The lag time for K+ leakage is thought to be due to steps that occur after the antibiotic has bound to and penetrated the hydrophobic interior of the membrane. nih.gov

Despite having higher membrane partition coefficients, N-acetyl AmB methyl ester and N-fructosyl AmB methyl ester were found to have a much lower efficiency in inducing K+ leakage compared to their non-esterified counterparts, N-acetyl AmB and N-fructosyl AmB. nih.gov This suggests that the ability to bind to the membrane does not directly correlate with the potency of ion channel formation.

Mechanisms of Fungal Resistance to Amphotericin B

Alterations in Ergosterol (B1671047) Biosynthesis Pathways

The most frequently cited mechanism of AmB resistance involves changes to the ergosterol biosynthesis pathway. mdpi.com Since ergosterol is the primary target of AmB, any modification that reduces its availability or alters its structure can lead to decreased drug efficacy.

Mutations in the ERG genes, which encode the enzymes responsible for ergosterol synthesis, are a primary driver of AmB resistance. mdpi.com Loss-of-function mutations in these genes can halt the biosynthetic pathway, leading to the accumulation of sterol precursors that have a lower binding affinity for AmB.

Specific mutations in several ERG genes have been linked to AmB resistance across different fungal species:

ERG2 : Inactivation of ERG2, which encodes the C-8 sterol isomerase, is a known resistance mechanism in Cryptococcus neoformans and has also been observed in Candida species. mdpi.comfrontiersin.org

ERG3 : Defects in the ERG3 gene, responsible for the C-5 sterol desaturase enzyme, have been identified in AmB-resistant clinical isolates of Candida albicans. ejgm.co.uknih.gov

ERG6 : Mutations in ERG6, which encodes the C-24 sterol methyltransferase, can lead to AmB resistance in Candida species by altering the final sterol composition. mdpi.comnih.gov

ERG11 : While more commonly associated with azole resistance, mutations in ERG11 (lanosterol 14α-demethylase) can also contribute to AmB resistance by causing the accumulation of alternative sterols in the membrane. mdpi.comnih.gov

These genetic alterations result in a cell membrane that is less susceptible to the pore-forming action of AmB, thereby conferring resistance. However, these mutations often come with a fitness cost to the fungus. mdpi.com

| Gene | Enzyme Encoded | Function in Ergosterol Biosynthesis | Fungal Species with Reported Resistance Mutations |

| ERG2 | C-8 sterol isomerase | Catalyzes the isomerization of fecosterol (B45770) to episterol (B45613). ejgm.co.uk | Candida spp., Cryptococcus neoformans mdpi.comfrontiersin.org |

| ERG3 | C-5 sterol desaturase | Converts episterol into ergosterol. ejgm.co.uk | Candida albicans, Candida lusitaniae nih.govnih.gov |

| ERG6 | C-24 sterol methyltransferase | Converts zymosterol (B116435) to fecosterol. asm.org | Candida spp. mdpi.com |

| ERG11 | Lanosterol (B1674476) 14α-demethylase | Catalyzes the demethylation of lanosterol. mdpi.com | Candida albicans mdpi.comnih.gov |

Transcriptomic studies of AmB-resistant fungal isolates have provided a broader view of the regulatory changes that contribute to resistance. In Candida auris, for example, RNA sequencing has revealed a significant upregulation of genes involved in the ergosterol biosynthesis pathway in resistant strains compared to susceptible ones. asm.orgnih.gov This suggests that fungi can adapt to AmB pressure not just through knockout mutations, but also by fine-tuning the expression levels of key metabolic genes.

In some cases, the expression of certain ERG genes is increased, potentially to compensate for a partial blockage in the pathway or to alter the balance of membrane sterols in a way that reduces AmB susceptibility. asm.orgnih.gov For instance, studies have shown that AmB-resistant C. lusitaniae isolates had increased levels of ERG6 transcripts but reduced expression of the ERG3 gene. nih.gov This differential regulation highlights the complex interplay of genes within the ergosterol pathway in the development of resistance.

Furthermore, the qualitative composition of the sterols is crucial. The accumulation of intermediate sterols, such as lanosterol and eburicol (B28769) due to ERG11 and ERG3 mutations, results in a membrane that is less permeable to AmB-induced pores. mdpi.com The physical properties of these alternative sterols differ from ergosterol, affecting membrane fluidity and the ability of AmB to form stable channels. Studies have shown that even in the absence of significant ERG gene mutations, passage of fungal isolates through a host can lead to changes in sterol composition and reduced AmB susceptibility, suggesting that host factors can select for resistant variants. nih.gov

Transcriptomic Analysis of Ergosterol Biosynthesis Gene Expression

Modifications in Fungal Cell Wall Composition

The fungal cell wall, a rigid structure external to the cell membrane, can also play a role in AmB resistance. While not the direct target of the drug, alterations in the cell wall can impede the access of AmB to the ergosterol in the plasma membrane. ejgm.co.uk

In some AmB-resistant strains of Aspergillus flavus, an increase in the levels of alkali-soluble and -insoluble glucans, particularly 1,3-alpha-glucan, has been observed. nih.gov This thickening or remodeling of the cell wall can act as a physical barrier, sequestering the drug and preventing it from reaching its target. nih.gov Similarly, AmB-resistant Candida tropicalis isolates have been found to have an enlarged cell wall with higher levels of β-1,3-glucan. nih.gov This correlated with the activation of cell integrity pathways, suggesting an active remodeling process in response to the drug. nih.gov Furthermore, transcriptomic data from C. auris showed that AmB-resistant strains exhibit hyper-resistance to cell wall perturbing agents, indicating significant changes in cell wall architecture. asm.orgnih.gov

Role of Drug Transport Mechanisms

While efflux pumps are a major mechanism of resistance for azole antifungals, their role in AmB resistance is less defined but is an emerging area of research. Transcriptomic analysis of AmB-resistant C. auris has shown a pronounced enrichment of genes involved in drug transport. asm.orgnih.gov This suggests that active transport of the drug out of the cell or sequestration into vacuoles could contribute to reducing its effective concentration at the cell membrane. The overexpression of genes encoding transport proteins may represent a general stress response that helps the fungus cope with toxic compounds. asm.org

Chromatin Remodeling and its Contribution to Resistance

Epigenetic modifications, particularly those involving chromatin remodeling, are increasingly recognized as a key factor in the development of antifungal drug resistance. mdpi.com These mechanisms allow for rapid and reversible changes in gene expression, facilitating adaptation to environmental stresses like antifungal exposure.

In C. auris, transcriptomic studies have revealed a significant enrichment of genes associated with chromatin remodeling in AmB-resistant isolates. asm.orgnih.gov This suggests that changes in chromatin structure may be responsible for the altered expression of genes involved in ergosterol biosynthesis, cell wall integrity, and drug transport. Histone modifications, such as acetylation and methylation, can alter the accessibility of DNA to transcription factors, leading to widespread changes in the fungal cell's transcriptome and phenotype. nih.govelifesciences.org The involvement of chromatin remodeling provides a mechanism for the development of adaptive resistance that may not involve permanent genetic mutations. elifesciences.org

Involvement of Extracellular Vesicles (EVs) in Resistance Phenotypes

A novel and increasingly recognized mechanism of fungal drug resistance involves the secretion of extracellular vesicles (EVs). nih.govhku.hkfrontiersin.org These are nanometer-sized, lipid bilayer-enclosed particles released by fungal cells that can carry a diverse cargo of proteins, lipids, polysaccharides, and nucleic acids. frontiersin.orgpnas.orgnih.gov

Research has demonstrated that EVs play a significant role in mediating resistance to Amphotericin B, particularly in emergent pathogens like Candida auris. nih.govhku.hktandfonline.com Studies have shown that EVs derived from an Amphotericin B-susceptible strain of C. auris can induce a resistant phenotype when introduced to other susceptible cells. nih.govtandfonline.com Nanogram concentrations of these EVs can lead to a significant, dose-dependent increase in the minimum inhibitory concentration (MIC) of Amphotericin B, in some cases up to 16-fold. nih.govtandfonline.com

The proposed mechanisms by which EVs confer this resistance include:

Drug Sequestration: EVs can bind to Amphotericin B in the extracellular space, effectively reducing the amount of free drug available to interact with the fungal cell membrane. tandfonline.com However, some research suggests this may not be the primary mechanism. hku.hk

Delivery of Resistance Factors: EVs can transport and deliver their cargo, which may include proteins that bolster the cell wall or enzymes that counteract the drug's effects, to other cells in the fungal population. frontiersin.orgpnas.org For instance, proteomic analysis of C. auris EVs revealed the presence of proteins implicated in drug resistance. nih.govhku.hk

Biofilm Matrix Formation: In the context of biofilms, which are inherently more drug-tolerant, EVs are crucial for the production and delivery of the extracellular matrix. researchgate.netmdpi.complos.org This matrix, rich in polysaccharides like β-glucans, can physically sequester antifungal drugs, preventing them from reaching the fungal cells within the biofilm. mdpi.com

This EV-mediated resistance appears to be species-specific, as EVs from C. auris did not confer resistance to C. albicans, and vice-versa. nih.govtandfonline.com The exposure of Candida albicans to subinhibitory concentrations of antifungals, including Amphotericin B, has been shown to increase the number of EVs released, suggesting that EV production is a responsive mechanism to antifungal stress. microbiologyresearch.org

Advanced Formulation Strategies and Research

Lipid-Based Delivery Systems

Lipid-based formulations have emerged as a cornerstone in mitigating the challenges associated with conventional Amphotericin B. By encapsulating or complexing the drug with lipids, these systems alter its pharmacokinetic profile and reduce its interaction with mammalian cell membranes, leading to a better-tolerated therapeutic agent.

Development of Liposomal Formulations for Amphotericin B

The development of liposomal formulations marked a significant milestone in antifungal therapy. nih.govtandfonline.com The primary motivation was to improve the therapeutic index of AmB, which was known for causing acute infusion-related reactions and long-term nephrotoxicity. nih.govtandfonline.com Encapsulating AmB within liposomes—microscopic vesicles composed of a phospholipid bilayer—was targeted to reduce these toxic effects. nih.gov This strategy proved successful, leading to the market introduction of the first liposomal AmB preparation, AmBisome®, in 1990. nih.govtandfonline.com This formulation consists of small unilamellar vesicles less than 100 nm in diameter, composed of hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and distearoylphosphatidylglycerol (DSPG), which create a stable bilayer that securely incorporates the drug. nih.gov The success of AmBisome® spurred the development of other lipid-based products, moving liposomes from an experimental concept to a clinical reality. nih.govtandfonline.com

Several methods have been developed for the preparation of liposomal Amphotericin B, each yielding vesicles with distinct physicochemical characteristics. tandfonline.com Common techniques include the thin-film hydration method (often followed by sonication or extrusion), ethanol (B145695) injection, solvent evaporation, and solvent-free methods. tandfonline.comtandfonline.comtandfonline.com

Thin-Film Hydration: This classic method involves dissolving lipids (e.g., hydrogenated soya phosphatidylcholine, cholesterol) and the drug in an organic solvent, which is then evaporated to form a thin lipid film. tandfonline.com The film is subsequently hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs). These can be downsized to unilamellar vesicles (ULVs) through sonication or extrusion through polycarbonate membranes. mdpi.com

Ethanol Injection: In this method, lipids are dissolved in ethanol and rapidly injected into an aqueous phase containing the drug, causing the spontaneous formation of liposomes as the ethanol is diluted. tandfonline.com

Solvent Evaporation: This technique involves creating an emulsion from an aqueous phase and an organic solvent (like a chloroform-methanol mixture) containing the lipids and drug. The organic solvent is then removed under reduced pressure, resulting in the formation of liposomes. tandfonline.com

Supercritical Fluid (SCF-CO₂) Method: A more advanced technique uses supercritical carbon dioxide to prepare liposomes, which can result in vesicles with non-concentric bilayers and avoid the use of large amounts of organic solvents. nih.gov

Solvent-Free Method: This approach involves high-shear mixing of lipids and the drug in an acidic buffer at elevated temperatures, followed by sonication. It is considered more economical and environmentally friendly. tandfonline.com

Characterization of these liposomes is crucial to ensure quality and consistency. Key parameters include particle size and distribution (measured by dynamic light scattering), zeta potential (an indicator of surface charge and stability), morphology (visualized by transmission electron microscopy - TEM), and entrapment efficiency (determined by HPLC). nih.govtandfonline.comnih.gov

Table 1: Physicochemical Characteristics of Liposomal Amphotericin B Prepared by Different Methods

| Preparation Method | Lipid Composition (Molar Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Chloroform-film with Sonication | HSPC/Cholesterol/Stearylamine (7:2:1) | 115 - 364 | Not Specified | >85% | tandfonline.com |

| Ethanol Injection | HSPC/Cholesterol/DPPG/AmB (2:1:0.8:0.4) | 150.3 | ≤0.32 | Not Specified | tandfonline.comtandfonline.com |

| Solvent Evaporation | HSPC/Cholesterol/DSPG/AmB (2:1:0.8:0.4) | 263.9 | ≤0.32 | Not Specified | tandfonline.comtandfonline.com |

HSPC: Hydrogenated Soya Phosphatidylcholine; DPPG: Dipalmitoylphosphatidylglycerol; DSPG: Distearoylphosphatidylglycerol

Amphotericin B is an amphiphilic molecule, allowing it to be incorporated directly into the lipid bilayer of liposomes rather than being encapsulated in the aqueous core. nih.gov The drug's aggregation state within this bilayer is a critical factor, as it influences both stability and toxicity. nih.gov Heat treatment during the manufacturing process can modify this aggregation, leading to tighter, more thermodynamically stable drug complexes within the membrane. nih.gov

The release of AmB from the liposome (B1194612) is not a simple diffusion process but rather a selective transfer mechanism. nih.gov Liposomes are designed to be stable in circulation and minimize drug transfer to mammalian cells, which contain cholesterol. oup.com However, when the liposomes reach a fungal cell, the mechanism of action is triggered. nih.gov

Binding: The liposome first attaches to the fungal cell wall. nih.govmdpi.com

Selective Transfer: AmB has a significantly higher binding affinity for ergosterol (B1671047), the primary sterol in fungal cell membranes, compared to the cholesterol in the liposome bilayer. oup.comnih.gov

Disruption and Release: This thermodynamic preference drives the transfer of AmB from the liposome to the fungal membrane. oup.com The liposome may be disrupted in the process, releasing the drug, which then inserts into the fungal cell membrane. nih.govmdpi.com This forms transmembrane channels that lead to ion leakage and fungal cell death. nih.govnih.gov

Studies have shown that the rate of drug release is linked to the drug's aggregation status; looser aggregates are associated with a faster release rate. nih.gov The slower dissociation of tightly aggregated AmB from the liposomal bilayer is believed to contribute to the formulation's reduced toxicity. nih.gov

Preparation Methods and Characterization

Nanostructured Lipid Carriers (NLCs) and Microfluidizer Techniques

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, developed to overcome some limitations of solid lipid nanoparticles (SLNs). nih.gov NLCs are produced from a blend of solid and liquid lipids, creating a less-ordered lipid matrix that can accommodate more drug and prevent its expulsion during storage. nih.govmdpi.com

The fabrication of NLCs often employs high-energy techniques like high-pressure homogenization (HPH) and microfluidization. mdpi.comnih.gov In a typical HPH process, a hot lipid melt containing the drug is dispersed in an aqueous surfactant solution to form a pre-emulsion. This pre-emulsion is then passed through a high-pressure homogenizer or a microfluidizer, where high shear stress and cavitation forces break down the droplets into the nanometer range. nih.govnih.gov Microfluidization, an advanced form of HPH, uses specific interaction chambers to force the emulsion through microchannels at very high pressures, resulting in extremely fine and uniform nanoparticles. mdpi.com

The therapeutic performance of NLCs is highly dependent on their physicochemical properties, such as particle size, size distribution (polydispersity index or PDI), and entrapment efficiency. nih.gov To achieve optimal characteristics, formulation and process parameters are carefully optimized, often using statistical experimental designs like the Box-Behnken design. nih.govnih.gov

Research has shown that factors such as the amount of drug, the concentration of liquid lipid (e.g., castor oil), and process parameters like the number of HPH cycles significantly influence the final product. nih.govnih.gov For instance, one study optimized an AmB-loaded PEGylated NLC formulation and achieved a particle size of approximately 218 nm with a high entrapment efficiency of 92.7%. nih.govnih.gov Another study utilizing a microfluidizer prepared AmB-NLCs with a particle size of 148 nm and an entrapment efficiency of up to 90.1%. researchgate.netingentaconnect.com The optimization aims to produce stable NLCs with a small particle size for better tissue penetration and a high entrapment efficiency to ensure a sufficient therapeutic payload. nih.govresearchgate.net

Table 2: Optimized Parameters of Amphotericin B-Loaded NLCs from Research Findings

| NLC Formulation | Key Optimization Factors | Particle Size (nm) | PDI | Entrapment Efficiency (%) | Reference |

|---|---|---|---|---|---|

| AmB-PEG2K-NLC | Amount of AmB, castor oil, mPEG-2K-DSPE, HPH cycles | 218 ± 5 | 0.3 ± 0.02 | 92.7 ± 2.5 | nih.govnih.gov |

| AmB-NLC (Microfluidizer) | Pressure and number of cycles | 148 ± 2.7 | Not Specified | 90.1 | researchgate.netingentaconnect.com |

| AmB-NLC (Factorial Design) | Amount of Tween 80, HPH pressure, HPH cycles | 232 ± 23 | 0.514 ± 0.13 | Not Specified | researchgate.net |

PDI: Polydispersity Index; HPH: High-Pressure Homogenization

Amorphous Solid Dispersion Formulations

Another promising strategy to enhance the dissolution of the poorly soluble Amphotericin B is the development of amorphous solid dispersions (ASDs). nih.goveventscribe.net This approach involves converting the drug from its poorly soluble crystalline form into a higher-energy, more soluble amorphous state by dispersing it within a carrier matrix, typically a polymer. nih.govresearchgate.net

Spray drying is a common technique used to produce ASDs. nih.govnih.gov In this process, the drug and a carrier, such as a polymer (e.g., HPMCAS) and often a surfactant, are dissolved in a common solvent and then sprayed into a hot drying chamber. The rapid evaporation of the solvent traps the drug in an amorphous state within the carrier matrix. nih.gov Characterization using methods like differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FT-IR) can confirm the change from a crystalline to an amorphous structure. nih.gov

Research into ternary ASDs, which combine AmB with both a polymer and a surfactant, has shown significant improvements in dissolution. nih.gov One study found that ternary ASDs containing surfactants with a specific carbon chain length (14 ± 2 carbons) and a sulfate (B86663) functional group increased the dissolution of AmB by 90-fold compared to its crystalline form. nih.gov The interaction between the three components appears to form a single structure that prevents the self-aggregation of AmB, thereby enhancing its dissolution concentration. nih.gov Studies have demonstrated that AmB can be completely released from optimized ASD formulations in as little as 40 minutes. nih.govresearchgate.net

Preparation using Cyclodextrin (B1172386) Polymers

The use of cyclodextrin polymers is a notable strategy for formulating N-Acetyl Amphotericin B. Research has demonstrated the use of β-cyclodextrin polymer-coated silica (B1680970) in chromatographic studies involving this compound, which serves as an internal standard in these analytical methods. scribd.com The preparation involves creating a stationary phase where the β-cyclodextrin polymer is coated onto a silica support. scribd.com This specialized column material is then used in liquid chromatography systems. scribd.com While detailed synthesis protocols for a specific this compound-cyclodextrin formulation are not extensively published, the principle relies on the ability of cyclodextrins to form inclusion complexes with guest molecules. This interaction is leveraged in analytical chromatography to achieve separation and quantification. scribd.com Further research explores how multivalent host-guest interactions between cyanine (B1664457) dyes and β-cyclodextrin polymers can create supramolecular probes with enhanced stability and optical profiles, a principle that could be applicable to this compound formulations. researchgate.net

Impact on Molecular Conformation and Aggregation State

The interaction between polyene antibiotics like this compound and cyclodextrins can significantly alter the drug's molecular conformation and aggregation state. Amphotericin B and its derivatives exist in different states in aqueous solutions, including monomers, dimers, and soluble and insoluble aggregates. The monomeric form is generally considered the most active and least toxic. The formation of inclusion complexes with cyclodextrins can favor the monomeric state of the drug by encapsulating the hydrophobic polyene chain within the cyclodextrin cavity. This prevents the self-aggregation that often leads to reduced efficacy and increased toxicity. The complexation with cyclodextrin polymers is a key factor in the retention behavior observed in chromatographic systems, indicating a direct interaction that affects the compound's partitioning and, by extension, its aggregation state. scribd.com

Novel Carrier Systems and Conjugates

To overcome the limitations of this compound, researchers are exploring a variety of novel carrier systems and molecular conjugates. These approaches aim to improve solubility, provide controlled release, and enhance the therapeutic index of the compound.

Chitosan (B1678972) Nanofibers for Controlled Release

Chitosan, a natural biopolymer, has been investigated for the development of nanofiber-based drug delivery systems. For the parent compound, Amphotericin B, core-shell nanofibers have been fabricated using chitosan and polyvinyl alcohol for the core, and polyethylene (B3416737) oxide and gelatin for the shell. researchgate.net This design aims to minimize harmful effects and reduce the initial burst release of the drug. researchgate.net The resulting nanofibers have been shown to be smooth with a core-shell structure. researchgate.net Release studies indicated that this structure successfully decreased the burst release, suggesting a potential for controlled, sustained delivery of the encapsulated drug. researchgate.net This technology is directly applicable to this compound, offering a promising platform for its controlled release.

Organic Salts and Ionic Liquids for Solubility Enhancement

Poor aqueous solubility is a major challenge for Amphotericin B and its derivatives. To address this, researchers have explored the use of ionic liquids to enhance solubility. For instance, high concentrations of Amphotericin B have been successfully solubilized in a novel hydrophobic dicholinium-based ionic liquid, which was then formulated into nanoemulsions. researchgate.net Spectroscopic analysis of Amphotericin B in this ionic liquid mixture indicated excellent monomerization, which is crucial for its activity. researchgate.net This approach demonstrates the potential of ionic liquids to serve as effective solvents and formulation components for enhancing the solubility of hydrophobic compounds like this compound. researchgate.net

Conjugation with Biomolecules (e.g., Sterols) or Reactive Markers (e.g., Fluorescent Dyes)

Conjugating this compound with other molecules is a strategy to modify its properties. The mechanism of action for Amphotericin B involves binding to ergosterol in fungal cell membranes. researchgate.netresearchgate.net This interaction is stronger than its binding to cholesterol in mammalian cells, which forms the basis for its selective toxicity. researchgate.netresearchgate.net Synthetically modifying the parent compound and creating derivatives can enhance this selective binding. researchgate.net Furthermore, conjugation with fluorescent dyes is a common technique used in research to study the interactions and mechanisms of action. For example, the release of fluorescent dyes from lipid vesicles is used to assess membrane permeabilization caused by polyenes. researchgate.net This suggests that fluorescently-labeled this compound could be a valuable tool for mechanistic studies.

Interactive Data Table: Formulation Strategies and Findings

| Formulation Strategy | Key Components | Primary Goal | Notable Finding | Citation(s) |

| Cyclodextrin Polymers | β-cyclodextrin polymer-coated silica | Analytical Separation | Used as a stationary phase for chromatographic retention of this compound. | scribd.com |

| Chitosan Nanofibers | Chitosan, Polyvinyl Alcohol, Polyethylene Oxide, Gelatin | Controlled Release | Core-shell structure decreased the initial burst release of the encapsulated drug. | researchgate.net |

| Ionic Liquids | Hydrophobic dicholinium-based ionic liquid | Solubility Enhancement | Achieved high solubilization and excellent monomerization of the parent drug. | researchgate.net |

| Biomolecule Conjugation | Ergosterol, Cholesterol | Enhance Specificity | Derivatives can show enhanced binding to fungal ergosterol over mammalian cholesterol. | researchgate.netresearchgate.net |

| Fluorescent Dye Conjugation | Fluorescent Dyes | Mechanistic Studies | Used to monitor drug-induced membrane permeability. | researchgate.net |

Computational and Modeling Studies

Molecular Dynamics Simulations of Amphotericin B Channels

Molecular dynamics (MD) simulations offer a powerful lens to examine the behavior of AmB and its derivatives at an atomic level within a simulated biological membrane. These simulations track the movements and interactions of every atom in the system over time, providing a dynamic picture of channel formation, structure, and stability.

MD simulations have been crucial in refining our understanding of how AmB molecules assemble into ion channels, the primary mechanism of its antifungal activity. Early models proposed a barrel-stave structure composed of eight AmB molecules and eight sterol molecules, forming a double-length channel (DLC) spanning the lipid bilayer. rsc.orgfrontierspartnerships.org The stability of this channel was attributed to a robust network of intermolecular hydrogen bonds formed between the carboxyl and amino groups of adjacent AmB molecules. frontierspartnerships.org

More recent studies combining solid-state nuclear magnetic resonance (NMR) spectroscopy with MD simulations have challenged this model, suggesting a more compact and efficient structure. These findings indicate that AmB assembles into a stable, single-length ion channel composed of seven drug molecules. nih.govresearchgate.net This heptameric assembly is stabilized by major intermolecular interactions and is capable of ion conduction. nih.gov

Simulations consistently show that the type of sterol in the membrane significantly impacts the properties of the AmB channel. nih.gov The interaction between AmB and ergosterol (B1671047) (the primary sterol in fungal membranes) is more specific and leads to a larger, more stable channel compared to its interaction with cholesterol (the predominant sterol in mammalian membranes). nih.gov The AmB-ergosterol channel exhibits a more pronounced pattern of intermolecular hydrogen bonds, which contributes to its greater stability and higher ion conductance, providing a molecular basis for AmB's selective antifungal action. frontierspartnerships.orgnih.gov The simulations also reveal that the AmB channel has a notable ordering effect on the surrounding lipid acyl chains. frontierspartnerships.org

| Finding | Description | Reference |

|---|---|---|

| Channel Stoichiometry | Initial models proposed an octameric double-length channel. More recent evidence from MD and NMR points to a stable heptameric (7-molecule) single-length channel. | rsc.orgfrontierspartnerships.orgnih.gov |

| Stabilizing Interactions | Channel stability is primarily maintained by a strong network of intermolecular hydrogen bonds between AmB molecules. | frontierspartnerships.orgnih.gov |

| Role of Sterols | Ergosterol (fungal) forms more stable and larger channels with AmB than cholesterol (mammalian), due to more specific and stronger interactions. | nih.gov |

| Membrane Interaction | A single AmB molecule preferentially adopts a vertical position on the membrane surface and is unlikely to enter the membrane alone, suggesting aggregation is key to channel formation. | nih.gov |

MD simulations have also been performed on AmB derivatives, such as N-Acetyl Amphotericin B, to examine how chemical modifications affect channel assembly and function. These comparative simulations provide valuable data for understanding structure-activity relationships. By acetylating the primary amino group on the mycosamine (B1206536) sugar, a key site for intermolecular hydrogen bonding is altered.

Simulations comparing N-Acetyl-AmB channels to those formed by the parent AmB molecule help elucidate the role of the mycosamine amine in channel stability. The modification can disrupt the pattern of hydrogen bonds that are critical for holding the channel assembly together, potentially leading to less stable or less conductive pores. This type of analysis is vital for explaining the observed differences in the biological activity of AmB derivatives and for guiding the design of new analogues with potentially lower toxicity.

Channel Structure and Stability Analysis

Quantum Mechanics and Molecular Mechanics Approaches

To achieve a higher level of accuracy in studying specific molecular interactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. These approaches combine the high accuracy of QM for a small, critical region of the system (like the reactive site of an enzyme or the specific bonds involved in a drug-receptor interaction) with the computational efficiency of classical MM for the larger surrounding environment (like the rest of the protein or solvent). nih.govacs.org

In the context of AmB research, QM/MM calculations can provide detailed insights into:

Catalytic Mechanisms: For instance, QM/MM has been used to study the thioesterase (TE) enzyme involved in the biosynthesis of AmB, calculating the energy barriers for the macrocyclization step. nih.gov

Conformational Analysis: By performing QM/MM calculations on snapshots from MD simulations, researchers can obtain highly accurate geometries and understand the conformational fluctuations of the AmB molecule in different environments, such as its slightly bent and twisted conformation in DMSO. acs.org

Interaction Energies: These methods can precisely calculate the binding energies and electronic properties (like charge distribution) of the AmB-sterol complex, helping to quantify why AmB binds more favorably to ergosterol than cholesterol.

While full QM methods are too computationally expensive for large systems like an entire AmB channel, QM/MM provides a tractable and accurate way to study the key electronic and bonding changes that govern the molecule's function. nih.govacs.org

In Silico Approaches for Excipient Selection in Nanoformulations